1-Benzylsulfonyl-3-[(4-chlorophenyl)methoxy]propan-2-ol
Overview
Description
1-Benzylsulfonyl-3-[(4-chlorophenyl)methoxy]propan-2-ol is an organic compound that features a benzylsulfonyl group, a chlorophenyl group, and a methoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzylsulfonyl-3-[(4-chlorophenyl)methoxy]propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylsulfonyl Group: This can be achieved by reacting benzyl chloride with sodium sulfite under basic conditions to form benzylsulfonic acid, which is then converted to benzylsulfonyl chloride using thionyl chloride.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorophenol and an appropriate alkylating agent.
Formation of the Propanol Backbone: The final step involves the reaction of the benzylsulfonyl and chlorophenyl intermediates with a propanol derivative under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylsulfonyl-3-[(4-chlorophenyl)methoxy]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-Benzylsulfonyl-3-[(4-chlorophenyl)methoxy]propan-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzylsulfonyl-3-[(4-chlorophenyl)methoxy]propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific context and requires further research to elucidate.
Comparison with Similar Compounds
- 1-Benzylsulfonyl-3-[(4-fluorophenyl)methoxy]propan-2-ol
- 1-Benzylsulfonyl-3-[(4-bromophenyl)methoxy]propan-2-ol
- 1-Benzylsulfonyl-3-[(4-methoxyphenyl)methoxy]propan-2-ol
Comparison: 1-Benzylsulfonyl-3-[(4-chlorophenyl)methoxy]propan-2-ol is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to similar compounds with different substituents. The specific properties and applications of each compound can vary based on the nature of the substituent groups.
Properties
IUPAC Name |
1-benzylsulfonyl-3-[(4-chlorophenyl)methoxy]propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4S/c18-16-8-6-14(7-9-16)10-22-11-17(19)13-23(20,21)12-15-4-2-1-3-5-15/h1-9,17,19H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEOGRIHRBGMHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(COCC2=CC=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.